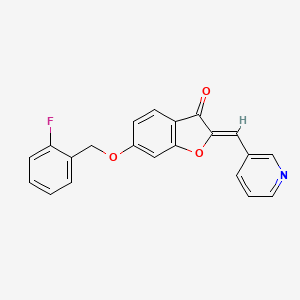

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is an aurone derivative, a class of compounds characterized by a benzofuran-3(2H)-one scaffold with a substituted benzylidene group at the C-2 position. Aurones are known for their biological activities, including anticancer, antifungal, and antiviral properties . This compound features a 2-fluorobenzyloxy substituent at the C-6 position and a pyridin-3-ylmethylene group at the C-2 position. The fluorine atom enhances metabolic stability and binding interactions, while the pyridine ring contributes to tubulin-targeting activity, a mechanism critical for anticancer effects .

Propriétés

IUPAC Name |

(2Z)-6-[(2-fluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3/c22-18-6-2-1-5-15(18)13-25-16-7-8-17-19(11-16)26-20(21(17)24)10-14-4-3-9-23-12-14/h1-12H,13H2/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQXZWLBXANHW-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H16FN2O3

- Molecular Weight : 334.33 g/mol

- LogP : 3.77 (indicating moderate lipophilicity)

The presence of the fluorobenzyl and pyridine moieties suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

The biological activity of (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is primarily attributed to its ability to modulate various biochemical pathways.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The benzofuran and pyridine components may contribute to this activity by interacting with cellular receptors involved in tumor growth regulation .

- Anti-inflammatory Properties : Compounds derived from benzofuran have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting that this compound may possess antimicrobial properties that warrant further investigation .

Antitumor Activity

In a study evaluating various benzofuran derivatives, (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one was tested against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating significant cytotoxicity compared to control groups. This suggests potential for development as an anticancer agent.

Anti-inflammatory Effects

Research has shown that similar compounds can reduce inflammation markers in animal models of arthritis. The compound's ability to inhibit COX enzymes was highlighted as a key mechanism.

Antimicrobial Studies

In vitro tests against common bacterial strains revealed that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aurones with structural modifications at the C-6 alkoxy and C-2 benzylidene groups exhibit diverse biological activities. Below is a detailed comparison of the target compound with key analogs:

Key Structural and Functional Insights

C-6 Substituent Effects :

- Electron-Withdrawing Groups (e.g., 2-fluoro, 2,6-dichloro) : Enhance tubulin binding and metabolic stability. The 2-fluorobenzyl group in the target compound may offer better pharmacokinetics than bulkier dichloro analogs .

- Alkoxy vs. Polar Groups : Propargyloxy (compound 40) increases lipophilicity, favoring membrane permeability, while hydroxy/methoxy groups (e.g., 6x) improve solubility but limit cellular uptake .

C-2 Substituent Effects :

- Pyridine Position Matters : Pyridin-4-yl (5b) vs. pyridin-3-yl (target compound) alters tubulin interaction geometry. Pyridin-4-yl derivatives show higher potency in prostate cancer models .

- Heterocyclic Variations : Indole-based substituents (5a) exhibit dual effects—tubulin disruption and kinase inhibition—but may increase synthesis complexity .

Biological Activity: Anticancer Potency: Compounds with halogenated benzyl groups (5b, target compound) consistently show nanomolar IC50 values in cancer cell lines, linked to tubulin depolymerization . Selectivity: Aurones like 5a demonstrate >20-fold selectivity for cancer cells over normal cells, a critical feature for therapeutic safety .

Synthetic Accessibility :

- The target compound is likely synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and pyridine-3-carbaldehyde, followed by alkylation with 2-fluorobenzyl chloride, analogous to methods for 5b .

Table 2: Mechanistic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.